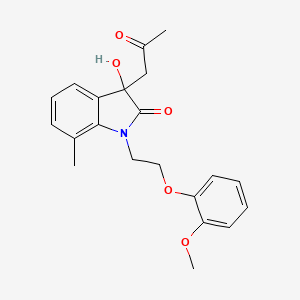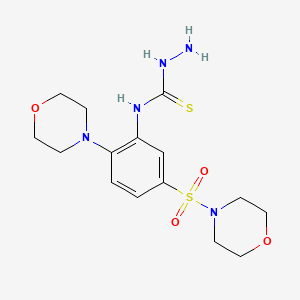![molecular formula C16H12N4O4S2 B2813254 N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-36-7](/img/structure/B2813254.png)
N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazole derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They appear in various antibiotics and are used as an antidepressant drug, antiulcer agent, anti-inflammatory drug, HIV/AIDS drug, and cancer treatment drug .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed novel analogs and derivatives of benzothiazole and related compounds, illustrating the diverse synthetic strategies employed to explore their biological activities. For instance, the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones have shown promising antibacterial activities, highlighting the structural basis of their antimicrobial efficacy (Palkar et al., 2017). Similarly, the synthesis of novel benzodifuranyl derivatives derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the chemical versatility and therapeutic potential of these compounds (Abu‐Hashem et al., 2020).
Biological Activities and Potential Therapeutic Applications
Antibacterial and Antifungal Activities : Compounds with benzothiazole and thiazole moieties have been evaluated for their antimicrobial properties. The synthesis and activity studies of novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles have shown significant levels of antimicrobial activity, providing insights into their potential therapeutic uses (Kaplancıklı et al., 2004).
Anticancer Properties : Several studies have focused on the anticancer activities of benzothiazole derivatives. For example, the design, synthesis, and cytotoxic evaluation of a series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors revealed moderate to excellent potency against various cancer cell lines, indicating their potential as cancer therapeutic agents (Zhang et al., 2017).
Anti-Inflammatory and Analgesic Activities : The synthesis of novel compounds based on visnaginone and khellinone that were evaluated for their analgesic and anti-inflammatory activities indicates the potential of benzothiazole derivatives in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Mechanism of Action
While the specific mechanism of action for “N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is not mentioned in the retrieved papers, thiazoles are found in many potent biologically active compounds . For instance, some thiazole derivatives have been found to inhibit COX-1 .
Safety and Hazards
Future Directions
Thiazoles have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . In recent years, thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields . Thus, there is a lot of potential for future research in this area.
properties
IUPAC Name |
N-[4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S2/c21-13(19-15-17-3-4-25-15)6-10-7-26-16(18-10)20-14(22)9-1-2-11-12(5-9)24-8-23-11/h1-5,7H,6,8H2,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQHBCANZKNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2813171.png)
![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)
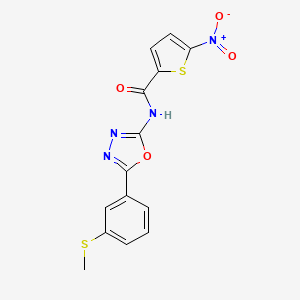
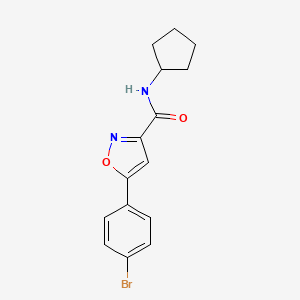
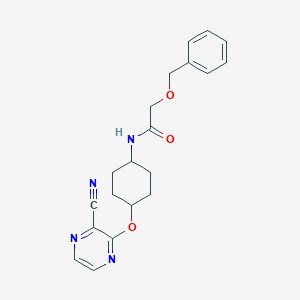

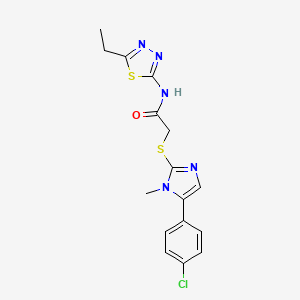
![N-(4-chlorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2813183.png)
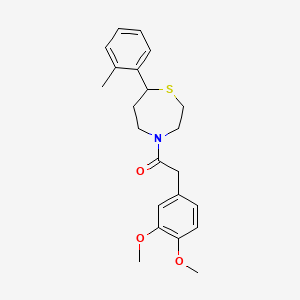
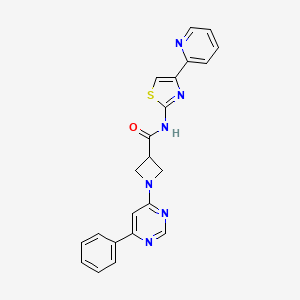
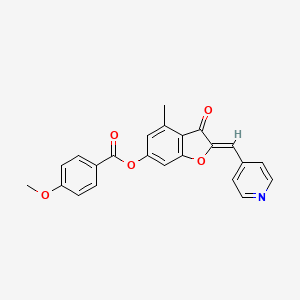
![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2813190.png)
